1-(4-Ethyl-3-fluorophenyl)propan-2-one
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Overview
Description
1-(4-Ethyl-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H13FO It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethyl-3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethyl-3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Ethyl-3-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic ketones.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(4-ethyl-3-fluorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
1-(4-Fluorophenyl)propan-2-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(4-Ethylphenyl)propan-2-one: Lacks the fluorine atom, which can influence its chemical properties and interactions with biological targets.
1-(4-Ethyl-3-chlorophenyl)propan-2-one:
Uniqueness: 1-(4-Ethyl-3-fluorophenyl)propan-2-one is unique due to the combined presence of both ethyl and fluorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13FO |
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Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(4-ethyl-3-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H13FO/c1-3-10-5-4-9(6-8(2)13)7-11(10)12/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
IVJSBOHTWMBXFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)F |
Origin of Product |
United States |
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